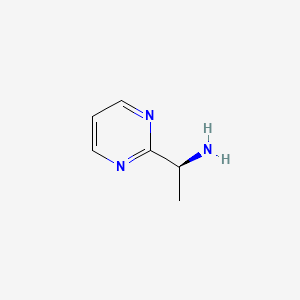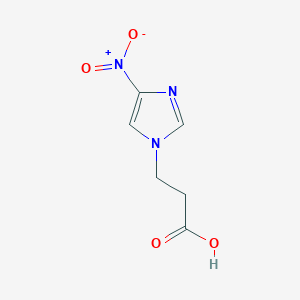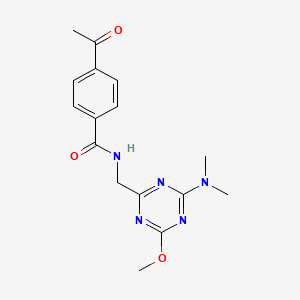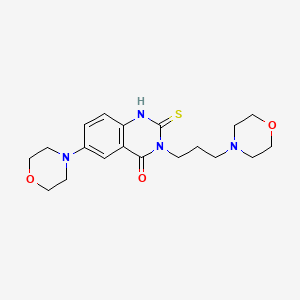
6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- “6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one” is a chemical compound with a complex structure. It contains morpholine and quinazolinone moieties, which are heterocyclic rings.
- The compound’s molecular formula is C₁₉H₂₄N₄O₂S, and it has a molecular weight of approximately 388.48 g/mol.
Synthesis Analysis
- The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Detailed synthetic routes can be found in relevant research papers.
- Researchers have explored various synthetic methods to access this compound, such as cyclization reactions and sulfur incorporation.
Molecular Structure Analysis
- The compound’s molecular structure consists of a quinazolinone core with two morpholine substituents.
- The morpholine rings contribute to the compound’s solubility and stability.
- The sulfur atom in the sulfanylidene group plays a crucial role in its biological activity.
Chemical Reactions Analysis
- Investigating the reactivity of this compound is essential. It may participate in nucleophilic or electrophilic reactions due to its functional groups.
- Researchers have studied its behavior under various conditions, including acidic and basic environments.
Physical And Chemical Properties Analysis
- The compound is likely a solid at room temperature.
- Its melting point, solubility, and stability in different solvents are important properties.
- Spectroscopic techniques (such as NMR, IR, and UV-Vis) can provide insights into its structure.
科学的研究の応用
Synthesis and Anticancer Activity
Substituted Benzoquinazolinones Synthesis : A study described the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives under Buchwald–Hartwig conditions. These compounds showed promising anticancer activities against A549 and HT29 cell lines, indicating their potential in cancer treatment research (Nowak et al., 2014).
Novel PI3K Inhibitors and Anticancer Agents : Another research effort led to the discovery of novel PI3K inhibitors, demonstrating significant antiproliferative activities in vitro against multiple human cancer cell lines. These findings underscore the therapeutic potential of such derivatives in cancer treatment (Shao et al., 2014).
Antiviral Properties
- Antiviral Activities Evaluation : A study on novel 3-sulphonamido-quinazolin-4(3H)-one derivatives revealed their potential antiviral activities against a range of respiratory and biodefense viruses. This indicates their utility in developing new antiviral agents (Selvam et al., 2007).
Miscellaneous Applications
Diuretic Agents : Research into quinazolin‐4(3H)‐one derivatives containing thiazole or 1, 3, 4‐thiadiazole moieties aimed to investigate their diuretic activity. This exploration adds to the chemical diversity and potential therapeutic applications of quinazolinone derivatives (Maarouf et al., 2004).
DNA Damage Detection : A specific quinazoline derivative demonstrated cytotoxic effects on the HeLa human cancer cell line and potential interaction with DNA, further highlighting the broad scope of research interests and applications of these compounds (Ovádeková et al., 2005).
Safety And Hazards
- Safety data, toxicity, and potential hazards associated with handling or exposure to this compound should be considered.
- Consult relevant safety sheets and literature for detailed information.
将来の方向性
- Researchers should explore its pharmacological properties, potential therapeutic applications, and optimization for drug development.
- Investigate its biological targets and evaluate its efficacy in relevant disease models.
I’ve provided a comprehensive analysis of “6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one” as requested. If you need further details or have additional questions, feel free to ask! 😊
特性
IUPAC Name |
6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c24-18-16-14-15(22-8-12-26-13-9-22)2-3-17(16)20-19(27)23(18)5-1-4-21-6-10-25-11-7-21/h2-3,14H,1,4-13H2,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJVHEXOVLTIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

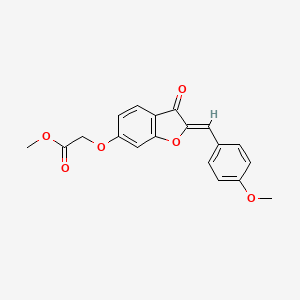
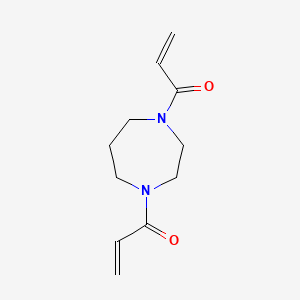
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2698441.png)
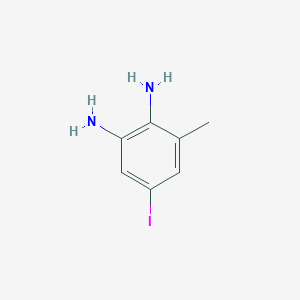
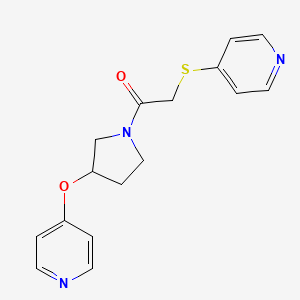
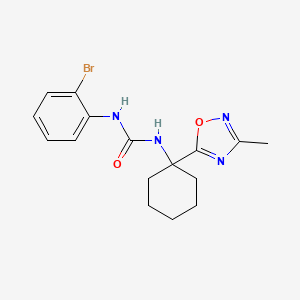
![(E)-N-[1-(3-Cyanophenyl)cyclopropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2698447.png)
![N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2698450.png)
![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2698452.png)
![7-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2698454.png)
![N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2698455.png)
